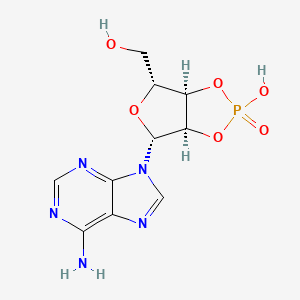

2',3'-Cyclic AMP

Übersicht

Beschreibung

2’,3’-Cyclic Adenosine Monophosphate is a cyclic nucleotide derived from adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including intracellular signal transduction. This compound is involved in the regulation of metabolism and gene expression in all life forms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’,3’-Cyclic Adenosine Monophosphate can be synthesized chemically or biocatalytically. The chemical synthesis involves the cyclization of adenosine monophosphate using specific catalysts and reaction conditions. this method often results in low yields and requires the use of organic solvents .

Industrial Production Methods: Biocatalytic synthesis is preferred for industrial production due to its higher efficiency and environmental friendliness. This method utilizes enzymes such as cyclic guanosine monophosphate–adenosine monophosphate synthase, which catalyzes the formation of 2’,3’-Cyclic Adenosine Monophosphate from adenosine triphosphate in the presence of divalent cations .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’-Cyclic Adenosine Monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and cyclization.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by phosphodiesterases, resulting in the formation of adenosine monophosphate.

Phosphorylation: Involves the addition of phosphate groups, often mediated by protein kinases.

Cyclization: Catalyzed by adenylate cyclase, converting adenosine triphosphate to 2’,3’-Cyclic Adenosine Monophosphate.

Major Products:

Hydrolysis: Adenosine monophosphate.

Phosphorylation: Various phosphorylated intermediates.

Cyclization: 2’,3’-Cyclic Adenosine Monophosphate.

Wissenschaftliche Forschungsanwendungen

2’,3’-Cyclic Adenosine Monophosphate has extensive applications in scientific research:

Chemistry: Used as a model compound to study cyclic nucleotide signaling pathways.

Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.

Wirkmechanismus

2’,3’-Cyclic Adenosine Monophosphate exerts its effects by activating protein kinase A. This enzyme, in turn, phosphorylates various target proteins, leading to changes in their activity. The compound acts as a second messenger, translating extracellular signals into intracellular responses. Key molecular targets include protein kinase A and cyclic nucleotide-gated ion channels .

Vergleich Mit ähnlichen Verbindungen

3’,5’-Cyclic Adenosine Monophosphate: Another cyclic nucleotide with similar signaling functions but different structural properties.

2’,3’-Cyclic Guanosine Monophosphate: Shares similar signaling roles but involves guanosine instead of adenosine.

Uniqueness: 2’,3’-Cyclic Adenosine Monophosphate is unique due to its specific role in certain signaling pathways and its distinct structural configuration, which influences its interaction with various enzymes and receptors .

Biologische Aktivität

2',3'-Cyclic adenosine monophosphate (2',3'-cAMP) is a unique cyclic nucleotide that has garnered attention for its diverse biological activities across various organisms, including bacteria, plants, and mammals. This article explores the mechanisms, pathways, and implications of 2',3'-cAMP in biological systems, highlighting recent research findings and case studies.

Overview of 2',3'-Cyclic AMP

2',3'-cAMP is a positional isomer of the more widely studied 3',5'-cAMP. It was first identified in mammalian systems as a product of RNA degradation and has since been implicated in several physiological processes. Unlike 3',5'-cAMP, which primarily acts as a second messenger in signaling pathways, 2',3'-cAMP appears to have distinct roles that are still being elucidated.

Metabolism and Pathways:

2',3'-cAMP is metabolized into 2'-AMP and 3'-AMP, which can subsequently be converted to adenosine. This metabolic pathway suggests a potential role for 2',3'-cAMP in regulating adenosine levels, which are crucial for various cellular functions, including neuroprotection and inflammation response .

Release in Response to Injury:

In mammalian cells, particularly in the kidneys and brain, injury stimulates the release of 2',3'-cAMP. This release is thought to serve as a protective mechanism against cellular damage. For instance, traumatic brain injury has been associated with significant increases in extracellular levels of 2',3'-cAMP and its metabolites .

Biological Functions

Cellular Signaling:

Research indicates that 2',3'-cAMP may activate mitochondrial permeability transition pores (mPTPs), leading to apoptosis or necrosis under certain conditions. This suggests a dual role where it can act as both a signaling molecule and a potential toxin depending on the context .

Exosome Secretion:

Recent studies have shown that 2',3'-cAMP influences exosome secretion from cells, particularly under metabolic stress conditions induced by glycolysis inhibitors. This highlights its role in cellular communication and response to environmental changes .

Case Studies

-

Traumatic Brain Injury:

A study demonstrated that following traumatic brain injury in mice, levels of 2',3'-cAMP significantly increased in the cerebrospinal fluid. This was correlated with enhanced adenosine production, suggesting a protective response mediated by this cyclic nucleotide . -

Kidney Injury Models:

In models of acute kidney injury, the absence of CNPase (the enzyme that metabolizes 2',3'-cAMP) led to increased susceptibility to damage. Conversely, CNPase deficiency appeared protective against renal injury by preventing the formation of vasoconstrictive metabolites .

Research Findings

Eigenschaften

IUPAC Name |

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYWVDDIPVNLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine 2',3'-cyclic phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37063-35-7, 634-01-5 | |

| Record name | Adenosine sodio-2',3'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine 2',3'-cyclic phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.